molecular formula C10H12O B13814002 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B13814002
M. Wt: 148.20 g/mol
InChI Key: FTKCQUIAQYKLBB-UHFFFAOYSA-N
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Description

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is a chemical compound with the molecular formula C10H14O It is a monoterpene aldehyde, which means it contains a ten-carbon skeleton derived from isoprene units and features an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-Prop-1-en-2-ylcyclohexa-1,3-diene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the oxidation reaction, enhancing the yield and efficiency of the process. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene: A structurally similar compound with a different substitution pattern on the cyclohexadiene ring.

    p-Mentha-1,3,8-triene: Another monoterpene with a similar carbon skeleton but different functional groups.

Uniqueness

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the aldehyde group or have different substitution patterns.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7H,1,4,6H2,2H3

InChI Key

FTKCQUIAQYKLBB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(CC1)C=O

Origin of Product

United States

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